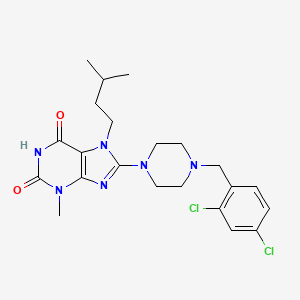

8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28Cl2N6O2 and its molecular weight is 479.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Activity

Compounds similar to 8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been investigated for their cardiovascular effects. A study synthesized and tested several derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity. Some showed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, and others exhibited hypotensive activity (Chłoń-Rzepa et al., 2004).

Antimycobacterial Activity

Another study focused on the synthesis of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to target MurB, disrupting the biosynthesis of peptidoglycan, and some showed greater potency than existing drugs like Ethambutol (Konduri et al., 2020).

Serotonin and Dopamine Receptor Affinity

Research on N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones revealed their affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This study helped determine structural features responsible for receptor affinity, identifying potent dual 5-HT6/D2 and potent D2 receptor ligands (Żmudzki et al., 2015).

Psychotropic Activity

Another investigation involved the pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents. They found that some compounds displayed antidepressant- and anxiolytic-like activity, indicating the potential of these derivatives as psychotropic agents (Chłoń-Rzepa et al., 2013).

Antihistaminic Activity

A series of purine-2,6-dione derivatives was synthesized and evaluated for antihistaminic activity. Some showed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis in animal models (Pascal et al., 1985).

Photo-induced Electron Transfer

Research on piperazine substituted naphthalimide model compounds revealed insights into their luminescent properties and photo-induced electron transfer processes. This study contributes to the understanding of the fluorescence behavior of these compounds in different pH environments (Gan et al., 2003).

Antiasthmatic Activity

Xanthene derivatives containing the piperazine-2,5-dione structure have been synthesized and screened for antiasthmatic activity. These compounds have shown significant activity, suggesting potential in the development of new antiasthmatic drugs (Bhatia et al., 2016).

Antivirus Activity

In a study on diketopiperazine derivatives from marine-derived actinomycete, some compounds showed modest antivirus activity against influenza A (H1N1) virus. This highlights the potential of these derivatives in developing antiviral agents (Wang et al., 2013).

Properties

IUPAC Name |

8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N6O2/c1-14(2)6-7-30-18-19(27(3)22(32)26-20(18)31)25-21(30)29-10-8-28(9-11-29)13-15-4-5-16(23)12-17(15)24/h4-5,12,14H,6-11,13H2,1-3H3,(H,26,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJKKDXCAHNXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)

![2-Methyl-1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2913762.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2913768.png)

![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)

![2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2913780.png)